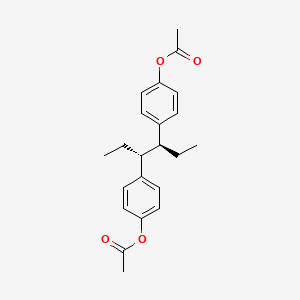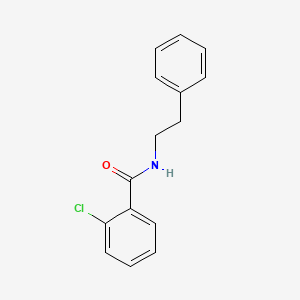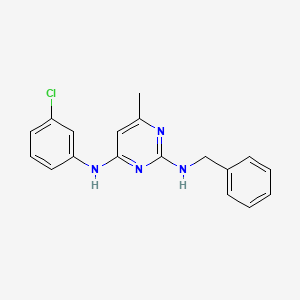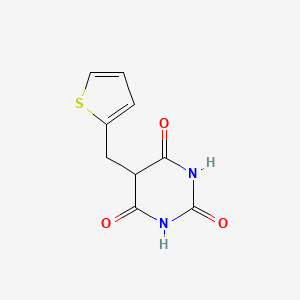![molecular formula C20H23N3O2S B1221163 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.
科学的研究の応用
Gastrointestinal Motility Enhancement
A derivative of 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, specifically 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, has been investigated for its potential as a prokinetic agent due to its selective serotonin 4 receptor agonist properties. This compound demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting its application in gastrointestinal motility enhancement (Sonda et al., 2004).
Breast Cancer Imaging
Another derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, was studied for its ability to visualize primary breast tumors in humans. This compound targets sigma receptors overexpressed on breast cancer cells, offering potential for non-invasive breast cancer imaging (Caveliers et al., 2002).
Dopamine Antagonistic Properties
Research on substituted 2-methoxybenzamides with 4-piperidinyl side-chains, including variations of the core compound, revealed their potential as dopamine antagonists. This aspect is significant in the development of new antipsychotic agents, providing insights into the structural requirements for dopamine D-2 receptor binding affinity (Paulis et al., 1990).
Radioligand for Neuroimaging
6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, was explored as a radioligand for imaging acetylcholinesterase in the mammalian brain. Despite its in vitro activity, uniform brain distribution suggested limitations for its use in neuroimaging (Brown-Proctor et al., 1999).
Prokinetic Agent Design
A series of derivatives were synthesized and evaluated for their serotonin 4 receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, were assessed for their potential as gastrointestinal prokinetic agents. Despite promising pharmacological profiles, some faced challenges with oral bioavailability (Sonda et al., 2003).
特性
製品名 |
2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide |
|---|---|
分子式 |
C20H23N3O2S |
分子量 |
369.5 g/mol |
IUPAC名 |
2-methoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-12-6-3-9-15(18)19(24)22-20(26)21-16-10-4-5-11-17(16)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H2,21,22,24,26) |
InChIキー |
XBARDXREAOSKED-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide](/img/structure/B1221085.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)
![1-(4-Fluorophenyl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1221091.png)
![N-[(Z)-3-[3-(dimethylamino)propylamino]-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1221097.png)
![2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1221098.png)
![3-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]-1-propanol](/img/structure/B1221099.png)
![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B1221103.png)
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)